

Application Notes & Protocols: Synthesis of Erbium-Doped Upconversion Nanoparticles for Bioimaging

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Compound of Interest		
Compound Name:	Erbium	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Upconversion nanoparticles (UCNPs) are a class of nanomaterials that can convert near-infrared (NIR) radiation into visible or ultraviolet light, a process known as photon upconversion.[1][2] This unique optical property makes them highly advantageous for bioimaging applications. Unlike traditional fluorophores like organic dyes and quantum dots, UCNPs can be excited by NIR light (typically around 808 nm or 980 nm), which falls within the "biological transparency window" (700-1000 nm).[1][3] This allows for deeper tissue penetration, reduced light scattering, and minimal autofluorescence from biological samples, resulting in a high signal-to-noise ratio.[1][4][5]

In a typical **Erbium**-doped UCNP system, Ytt**erbium** (Yb³+) ions act as sensitizers, absorbing the NIR excitation energy and transferring it to **Erbium** (Er³+) ions, which serve as the activators that emit light at shorter wavelengths.[1][6][7] The most common host matrix for these lanthanide ions is sodium yttrium fluoride (NaYF4) due to its low phonon energy and high chemical stability.[4][8] This document provides detailed protocols for the synthesis, surface modification, and bioconjugation of Er³+-doped UCNPs, along with relevant quantitative data and workflow visualizations.

Quantitative Data Summary







The following tables summarize key parameters and properties of **Erbium**-doped UCNPs synthesized via various methods reported in the literature.

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties



Synth esis Meth od	Host Matri x	Lanth anide Dopa nts (Sens itizer/ Activ ator)	Precu rsors	Solve nt/Ca pping Agent	Temp (°C)	Time (h)	Avg. Size (nm)	Morp holog y	Ref.
Therm al Deco mposit ion	NaYF4	Yb ³⁺ /E r ³⁺	Rare earth-oleate compl exes	1- Octad ecene (ODE)	210- 260	6	37-166	Cubic or Hexag onal	[9]
Therm al Deco mposit ion	NaYF4	Yb ³⁺ /E r ³⁺ /Tm ³⁺	Trifluor oaceti c acid RE salt	Oleic acid (OA), Oleyla mine (OM)	High Temp	Short	Unifor m	Phase -pure single- crystall ine	[10]
Hydrot hermal	NaYF4	Yb ³⁺ /E r ³⁺	YCl₃, YbCl₃, ErCl₃, NaF, EDTA	Ethan ol, Oleic acid, Water	200	24	~50	Rods, Tubes, Disks	[8]
Hydrot hermal	NaGd F4	Yb ³⁺ /E r ³⁺	LnCl₃, PEI	Water	-	-	-	Hexag onal	[11]
Co- precipi tation	CaF₂	Yb ³⁺ (20%), Er ³⁺ (2-5%)	CaCl ₂ , YbCl ₃ , ErCl ₃	Cycloh exane, Igepal ® CO- 630	Ambie nt	-	~12	Cubic fluorite -type	[12]

Table 2: Optical Properties of **Erbium**-Doped UCNPs



Host Matrix	Dopants (mol%)	Excitatio n λ (nm)	Emission Peaks (nm)	Correspo nding Transitio ns (Er³+)	Quantum Yield (%)	Ref.
NaYF4	Yb ³⁺ (20%), Er ³⁺ (2%)	980	526, 543, 652	${}^{2}H_{11}/_{2} \rightarrow$ ${}^{4}I_{15}/_{2}, {}^{4}S_{3}/_{2}$ \rightarrow ${}^{4}I_{15}/_{2},$ ${}^{4}F_{9}/_{2} \rightarrow$ ${}^{4}I_{15}/_{2}$	-	[6]
Y2O3	Er ³⁺ (0.5- 15%)	980	~550 (Green), ~650 (Red)	$(^{2}H_{11}/_{2},$ $^{4}S_{3}/_{2}) \rightarrow ^{4}I_{15}/_{2},$ $^{4}F_{9}/_{2} \rightarrow ^{4}I_{15}/_{2}$	-	[13]
NaYF4	Yb ³⁺ (20%), Er ³⁺ (2%), Nd ³⁺ (0.5%)	808	520, 540, 645	-	-	[14]
α- NaYF4:80 %Yb,2%Er @CaF2	Yb ³⁺ (80%), Er ³⁺ (2%)	-	Red Emission	-	3.2 ± 0.1	[1]

Table 3: Cytotoxicity Data of UCNPs (MTT Assay)



UCNP Composit ion	Surface Coating	Cell Line	Concentr ation (µg/mL)	Cell Viability (%)	Exposure Time (h)	Ref.
NaYF₄:Yb, Er	PEI	Bone marrow derived stem cells	-	No toxic effect	-	[15]
Hexagonal NaYF₄:Yb, Er	Neat (uncoated)	Rat mesenchy mal stem cells	>125	<70	24	[16]
Hexagonal NaYF₄:Yb, Er	PEG- Alendronat e	Rat mesenchy mal stem cells	up to 500	~100 (Non-toxic)	24	[16]
UCNPs(+)	-	Various cell lines	-	Cytotoxic	-	[17]
UCNPs(0)	-	Various cell lines	-	Little toxicity	-	[17]
PEI- UCNPs	PEI	Human endothelial cells	up to 300	90-100	24	[18]

Experimental Protocols

Protocol 1: Synthesis of NaYF₄:Yb³⁺,Er³⁺ Nanoparticles via Thermal Decomposition

This method is adapted from thermal decomposition procedures which yield high-quality, monodisperse UCNPs with uniform size and shape.[10][19]

Materials:

Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)



- Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O)
- **Erbium**(III) chloride hexahydrate (ErCl₃·6H₂O)
- 1-Octadecene (ODE) (90%)
- Oleic acid (OA) (90%)
- Ammonium fluoride (NH₄F)
- Sodium hydroxide (NaOH)
- Methanol
- Ethanol
- Deionized water

Procedure:

- Precursor Preparation: In a 100 mL three-neck flask, add YCl₃·6H₂O (0.78 mmol), YbCl₃·6H₂O (0.20 mmol), and ErCl₃·6H₂O (0.02 mmol).
- Add 6 mL of oleic acid and 15 mL of 1-octadecene to the flask.
- Heat the mixture to 160°C under argon flow with constant stirring for 30 minutes to form the lanthanide-oleate complexes and remove water.
- Cool the solution to room temperature.
- Nanoparticle Formation: Prepare a methanol solution (10 mL) containing NaOH (2.5 mmol) and NH₄F (4.0 mmol).
- Slowly add the methanol solution to the flask containing the lanthanide-oleate complexes and stir for 30 minutes at room temperature.
- Heat the mixture to 100°C and maintain for 30 minutes to evaporate the methanol.



- Under argon protection, rapidly heat the solution to 300°C and maintain for 1 hour with vigorous stirring.
- Purification: Cool the reaction mixture to room temperature.
- Add 20 mL of ethanol to precipitate the nanoparticles.
- Centrifuge the mixture at 8000 rpm for 10 minutes, discard the supernatant.
- Wash the nanoparticle pellet with ethanol and water (1:1) three times.
- Resuspend the final product in a nonpolar solvent like cyclohexane or toluene.

Protocol 2: Hydrothermal Synthesis of Water-Soluble NaYF₄:Yb³⁺,Er³⁺ Nanoparticles

This method produces hydrophilic UCNPs directly, often using a polymer as a capping agent.[8] [11]

Materials:

- YCl3·6H2O, YbCl3·6H2O, ErCl3·6H2O
- Sodium fluoride (NaF)
- Polyethyleneimine (PEI) or Poly(acrylic acid) (PAA)
- · Ethylene glycol
- Deionized water
- Ethanol

Procedure:

 Precursor Solution: In a beaker, dissolve YCl₃·6H₂O (0.78 mmol), YbCl₃·6H₂O (0.20 mmol), and ErCl₃·6H₂O (0.02 mmol) in 10 mL of deionized water.



- In a separate beaker, dissolve a desired amount of PEI (e.g., 1.0 g) in 20 mL of ethylene glycol.
- · Mix the two solutions under vigorous stirring.
- Add an aqueous solution of NaF (4.0 mmol in 10 mL water) dropwise to the mixture. A
 precipitate will form.
- Hydrothermal Reaction: Transfer the resulting slurry to a 50 mL Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it to 200°C for 12-24 hours.
- Purification: After the autoclave cools down to room temperature, collect the product by centrifugation at 8000 rpm for 10 minutes.
- Wash the precipitate with ethanol and deionized water several times to remove unreacted reagents and excess polymer.
- Disperse the final water-soluble UCNPs in deionized water or phosphate-buffered saline (PBS) for storage.

Protocol 3: Surface Modification - Ligand Exchange for Water Solubility

UCNPs synthesized via thermal decomposition are coated with hydrophobic oleic acid. This protocol replaces it with a hydrophilic ligand.[20]

Materials:

- Oleic acid-coated UCNPs dispersed in toluene.
- Poly(acrylic acid) (PAA)
- N,N-Dimethylformamide (DMF)
- Ethanol



Deionized water

Procedure:

- Disperse 10 mg of oleic acid-coated UCNPs in 5 mL of DMF.
- Add a solution of PAA (100 mg) in 5 mL of DMF.
- Stir the mixture at 60°C for 4 hours.
- Precipitate the PAA-coated UCNPs by adding 20 mL of ethanol and centrifuging at 10,000 rpm for 15 minutes.
- Discard the supernatant and wash the pellet with ethanol and then deionized water twice.
- Resuspend the hydrophilic, carboxyl-functionalized UCNPs in deionized water.

Protocol 4: Bioconjugation of UCNPs to an Antibody

This protocol describes the covalent linkage of carboxyl-functionalized UCNPs to an antibody for targeted bioimaging using EDC/NHS chemistry.

Materials:

- Carboxyl-functionalized UCNPs (from Protocol 3).
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
- N-Hydroxysuccinimide (NHS).
- Target-specific antibody (e.g., anti-CEA8).[4]
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0).
- Phosphate-buffered saline (PBS) (pH 7.4).
- Bovine Serum Albumin (BSA).

Procedure:

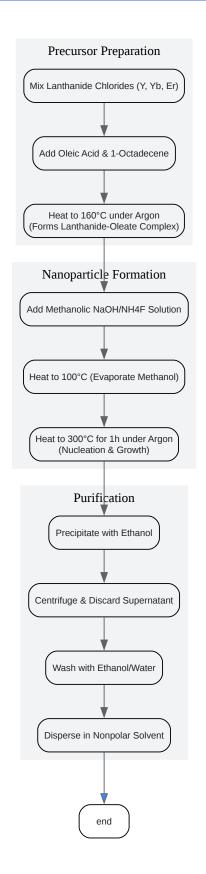


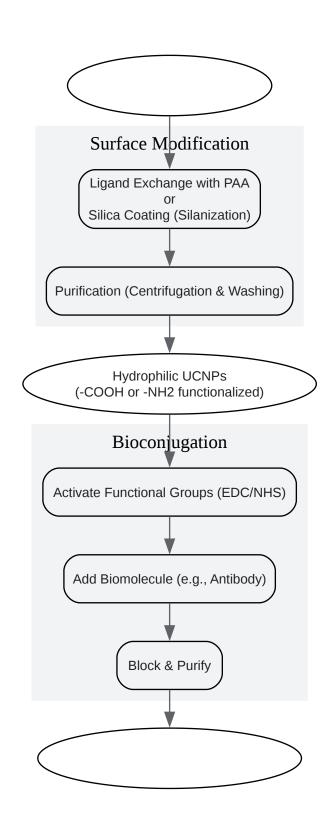
- Activation of Carboxyl Groups: Disperse 5 mg of carboxyl-UCNPs in 1 mL of MES buffer.
- Add 10 mg of EDC and 5 mg of NHS to the UCNP dispersion.
- Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.
- Centrifuge the activated UCNPs at 12,000 rpm for 20 minutes and wash twice with cold MES buffer to remove excess EDC/NHS.
- Antibody Conjugation: Resuspend the activated UCNPs in 1 mL of PBS (pH 7.4).
- Add the desired amount of antibody (e.g., 100 μg) to the UCNP solution.
- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
- Blocking and Purification: Add BSA to a final concentration of 1% (w/v) to block any remaining active sites and incubate for 30 minutes.
- Centrifuge the antibody-UCNP conjugates at 12,000 rpm for 20 minutes.
- Wash the pellet three times with PBS to remove unconjugated antibodies and BSA.
- Resuspend the final bioconjugated UCNPs in PBS for use in bioimaging experiments.

Visualizations

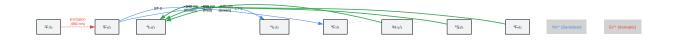
Diagram 1: Experimental Workflow for UCNP Synthesis











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References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Upconversion Nanoparticles for Bioimaging and Regenerative Medicine [frontiersin.org]
- 4. Upconversion Nanoparticles: A Versatile Solution to Multiscale Biological Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Imaging of Single Upconversion Nanoparticles in Biological Tissue | PLOS One [journals.plos.org]
- 6. Direct large-scale synthesis of water-soluble and biocompatible upconversion nanoparticles for in vivo imaging PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent progress in the development of upconversion nanomaterials in bioimaging and disease treatment PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications
 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lanthanide-Doped Upconversion Luminescent Nanoparticles—Evolving Role in Bioimaging, Biosensing, and Drug Delivery [mdpi.com]
- 11. chalcogen.ro [chalcogen.ro]



- 12. mdpi.com [mdpi.com]
- 13. Dual-Wavelength Excited Intense Red Upconversion Luminescence from Er3+-Sensitized Y2O3 Nanocrystals Fabricated by Spray Flame Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Cytotoxicity Evaluation of Photosensitizer-Conjugated Hexagonal Upconverting Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Recent advances in lanthanide-doped up-conversion probes for theranostics PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surface modification and characterization of photon-upconverting nanoparticles for bioanalytical applications - Chemical Society Reviews (RSC Publishing)
 DOI:10.1039/C4CS00186A [pubs.rsc.org]
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